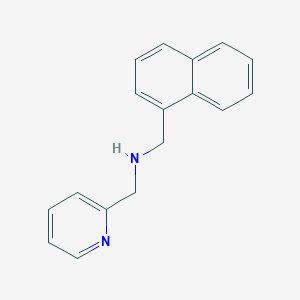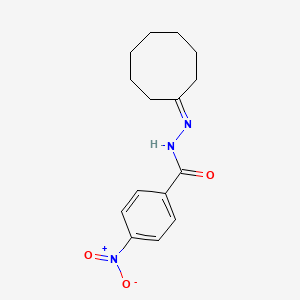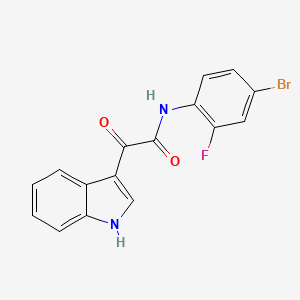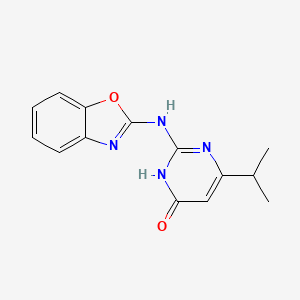![molecular formula C20H20N2 B12486870 [2,2-dimethyl-3-(2-methyl-1H-benzo[g]indol-3-yl)cyclopropyl]acetonitrile](/img/structure/B12486870.png)
[2,2-dimethyl-3-(2-methyl-1H-benzo[g]indol-3-yl)cyclopropyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-dimethyl-3-{2-methyl-1H-benzo[g]indol-3-yl}cyclopropyl)acetonitrile is a complex organic compound featuring an indole nucleus. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 2-(2,2-dimethyl-3-{2-methyl-1H-benzo[g]indol-3-yl}cyclopropyl)acetonitrile typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific catalysts to ensure the desired product is obtained . Industrial production methods may involve optimizing these conditions to increase yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, inhibiting their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Compared to other indole derivatives, 2-(2,2-dimethyl-3-{2-methyl-1H-benzo[g]indol-3-yl}cyclopropyl)acetonitrile stands out due to its unique structure, which imparts distinct biological activities. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological functions.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological roles.
Propiedades
Fórmula molecular |
C20H20N2 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
2-[2,2-dimethyl-3-(2-methyl-1H-benzo[g]indol-3-yl)cyclopropyl]acetonitrile |
InChI |
InChI=1S/C20H20N2/c1-12-17(18-16(10-11-21)20(18,2)3)15-9-8-13-6-4-5-7-14(13)19(15)22-12/h4-9,16,18,22H,10H2,1-3H3 |
Clave InChI |
GDRMTPNBMRUNFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1)C3=CC=CC=C3C=C2)C4C(C4(C)C)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12486798.png)
![7-Amino-5-(2-bromophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12486801.png)
![(3-chlorophenyl)[3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B12486811.png)

![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B12486825.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1-[(2,4,6-trimethylphenyl)sulfonyl]prolinamide](/img/structure/B12486835.png)

![5-bromo-2-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12486854.png)
![Propyl 5-[(2,2-dimethylpropanoyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12486855.png)
![ethyl 2-({[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12486877.png)

![3-(2-fluorophenyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12486882.png)

